1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLJJABNGJPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(Trifluoromethyl)benzo[d]thiazole Core
The benzo[d]thiazole ring substituted with a trifluoromethyl group at the 4-position is typically synthesized via cyclization reactions involving 4-(trifluoromethyl)aniline derivatives and thiocyanate sources under oxidative conditions.
Key reaction conditions and yields:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 4-(trifluoromethyl)aniline derivatives | Reaction of 4-aminobenzotrifluoride with acyl chlorides (e.g., trimethylacetyl chloride) in dichloromethane with triethylamine at 0–10 °C | Up to 98% | High purity amide intermediates obtained; careful temperature control critical |
| Cyclization to benzo[d]thiazole | Mixture of 4-substituted aniline (e.g., 4-trifluoromethylaniline), potassium thiocyanate, and bromine in glacial acetic acid at 0–10 °C, followed by stirring at room temperature | ~88% | Reaction monitored by TLC; hydrobromide salt intermediate isolated and basified to yield benzo[d]thiazole derivatives |
This cyclization involves electrophilic substitution and ring closure facilitated by bromine and thiocyanate ions, forming the thiazole ring fused to the benzene ring bearing the trifluoromethyl substituent.
Multi-step Synthetic Strategy Overview
The overall preparation of 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol can be summarized as follows:
| Step | Reaction | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Preparation of 4-(trifluoromethyl)aniline derivatives | Acylation with trimethylacetyl chloride, triethylamine, dichloromethane, 0–10 °C | 97–98% |
| 2 | Cyclization to 4-(trifluoromethyl)benzo[d]thiazole | Potassium thiocyanate, bromine, glacial acetic acid, 0–10 °C to RT | ~88% |
| 3 | Formation of azetidin-3-ol ring | Nucleophilic substitution or ring closure with azetidin-3-ol precursors, base, organic solvents | 40–70% |
| 4 | Final coupling of benzo[d]thiazole and azetidin-3-ol moieties | Base-mediated coupling in dichloromethane or similar solvents | Moderate yields |
Research Findings and Optimization Notes
- Temperature control during acylation and cyclization steps is critical to maximize yield and minimize side reactions.
- Use of triethylamine as base in dichloromethane is a common and effective condition for amide formation and coupling reactions.
- The bromine-mediated cyclization to form the benzo[d]thiazole ring is efficient but requires careful addition rates and temperature maintenance to avoid overbromination.
- Protecting groups on the azetidin-3-ol moiety can improve coupling efficiency but add complexity.
- Purification is typically performed by recrystallization or preparative thin-layer chromatography, depending on the step.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Solvent | Temperature | Base | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| Acylation of 4-(trifluoromethyl)aniline | Trimethylacetyl chloride | Dichloromethane | 0–10 °C | Triethylamine | 97–98 | High yield, requires inert atmosphere |
| Cyclization to benzo[d]thiazole | Potassium thiocyanate, Bromine | Glacial acetic acid | 0–10 °C to RT | None | ~88 | Monitored by TLC, hydrobromide salt intermediate |
| Azetidin-3-ol ring formation | Azetidin-3-ol precursors | Various organic solvents | Room temp or reflux | Triethylamine or pyridine | 40–70 | Protection may be necessary |
| Final coupling | Benzo[d]thiazolyl halide + azetidin-3-ol | Dichloromethane | Room temp | Triethylamine | Moderate | Purification needed for high purity |
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds containing azetidine and thiadiazole structures exhibit promising anticancer properties. For instance, research has shown that derivatives of azetidine can be designed to target specific pathways in cancer cells, demonstrating significant antiproliferative effects against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells . The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake.
- Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity. Compounds similar to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol have been reported to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
- Pharmacodynamics Studies : Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. The unique structural features may influence binding affinities to biological targets such as receptors or enzymes involved in disease processes.
Agrochemical Applications
- Pesticide Development : The compound's biological activity suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the metabolic stability of compounds in plants and pests, which could lead to more effective agricultural products .
- Plant Growth Regulators : Research into similar compounds has indicated that they can act as growth regulators in plants, promoting growth or resistance to environmental stressors.
Materials Science Applications
- Functional Materials : The unique chemical properties of this compound make it a candidate for developing functional materials such as sensors or catalysts. Its ability to form stable complexes with metals could be exploited in catalysis or electronic applications .
- Polymer Chemistry : Incorporating this compound into polymer matrices may enhance material properties such as thermal stability or mechanical strength due to its rigid azetidine structure and the presence of strong intermolecular interactions facilitated by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzo[d]thiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The azetidin-3-ol moiety may also play a role in modulating the compound’s biological activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorinated Benzothiazole Derivatives
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3)
- Molecular Formula : C₁₀H₉FN₂OS
- Molar Mass : 242.25 g/mol
- Key Differences : Fluorine at position 6 instead of CF₃ at position 4.
- Fluorine’s electron-withdrawing effect may alter electronic properties but lacks the steric bulk of CF₃.
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421498-56-7)
- Molecular Formula : C₁₀H₈F₂N₂OS
- Molar Mass : 242.25 g/mol
- Key Differences : Difluoro substitution at positions 4 and 6.
1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
Substituted Benzothiazole-Urea Derivatives
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-chlorophenyl)thiourea (Compound 3b)
- Structure : Benzothiazole linked to a thiourea group via a phenyl spacer.
- Activity : Exhibited strong antimicrobial activity against Staphylococcus aureus (MIC ≈ tetracycline) .
- Key Differences : Replaces azetidin-3-ol with a thiourea-phenyl group.
- Implications : The thiourea moiety enhances hydrogen bonding but reduces conformational flexibility compared to azetidin-3-ol.
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea
Piperazine and Azetidine Analogs
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Derivatives
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a novel compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, an azetidine ring, and a benzothiazole moiety, which contribute to its unique properties and biological effects. Its molecular formula is C11H9F3N2OS, and it has a molecular weight of approximately 274.27 g/mol.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli (E. coli) | 100 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
| Salmonella typhimurium | 75 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Anticancer Activity
Preliminary studies have indicated that this compound may also possess anticancer properties. For instance, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results point to its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Modifications to the azetidine or benzothiazole moieties can significantly impact activity levels. For example, replacing the trifluoromethyl group with other substituents may enhance or reduce activity against specific targets.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Resistance : A study published in MDPI explored the synthesis of thiazole derivatives, including compounds similar to this compound, demonstrating their effectiveness against resistant bacterial strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazole derivatives on various tumor cell lines, revealing that modifications to the azetidine structure can enhance potency against cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(trifluoromethyl)benzaldehyde derivatives and azetidin-3-ol precursors. A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates, followed by cyclization under acidic conditions to yield oxadiazinane or triazinane derivatives . For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours produces thiourea intermediates, which are then cyclized using HCl/EtOH to form the final heterocyclic structure .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C-NMR : To confirm hydrogen/carbon environments (e.g., trifluoromethyl groups show distinct splitting patterns in 1H-NMR).
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., deviations ≤ 0.0002 amu ensure purity) .
- IR Spectroscopy : To identify functional groups like C-F stretches (~1100–1250 cm⁻¹) and azetidine ring vibrations .
Q. What in vitro assays are recommended for preliminary cytotoxic evaluation?
- Methodological Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines such as HeLa or MCF-6. Structural analogs like benzothiazole-urea hybrids have shown IC50 values in the low micromolar range, suggesting a template for activity testing . Dose-response curves (0.1–100 µM) and comparison to reference drugs (e.g., cisplatin) are essential for benchmarking .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or solvent interactions. Strategies include:
- Variable Temperature NMR : To observe coalescence of split signals.
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values using software like Gaussian .
- 2D NMR (COSY, HSQC) : To resolve overlapping peaks and assign ambiguous signals .
Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?
- Methodological Answer :
- Solvent Selection : High-polarity solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates.
- Catalyst Screening : Use Pd/Cu catalysts for coupling reactions involving aryl halides .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <1 hour for cyclization steps .
Q. How can researchers validate contradictory biological activity data across studies?
- Methodological Answer :
- Dose-Response Repetition : Test multiple concentrations in triplicate to rule out assay variability.
- Structural Confirmation : Re-analyze compound purity via HPLC and HRMS to exclude degradation products .
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding to hypothesized targets (e.g., FLT3 kinase for benzothiazole derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
